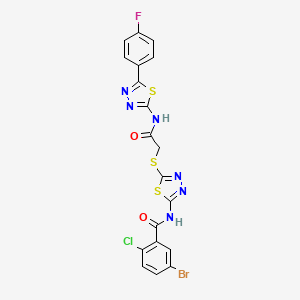

5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a complex architecture comprising two 1,3,4-thiadiazole rings connected via a thioether bridge. The benzamide core is substituted with bromo and chloro groups, while the distal thiadiazole bears a 4-fluorophenyl moiety. Its synthesis likely involves multi-step reactions, such as coupling halogenated benzamides with functionalized thiadiazole intermediates, akin to methods described for related compounds .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrClFN6O2S3/c20-10-3-6-13(21)12(7-10)15(30)24-18-27-28-19(33-18)31-8-14(29)23-17-26-25-16(32-17)9-1-4-11(22)5-2-9/h1-7H,8H2,(H,23,26,29)(H,24,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBAHVKUSQEWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrClFN6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common method includes the following steps:

Formation of 5-bromo-2-chlorobenzoic acid: This can be achieved by bromination of 2-chlorobenzoic acid using N-bromosuccinimide in the presence of a catalyst.

Synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: This involves the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide followed by cyclization.

Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzamide core undergo nucleophilic substitution under specific conditions. For example:

-

Bromine displacement occurs with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents like DMF at 80–100°C, yielding derivatives with modified aromatic substituents.

-

Chlorine substitution is less reactive but feasible with thiourea or sodium methoxide, forming thioether or methoxy analogs.

Key reaction parameters for bromine substitution:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | DMF | 90 | 12 | 78 |

| Sodium thiophenate | DMF | 80 | 8 | 82 |

Oxidation Reactions

The thioether (-S-) linkage between the thiadiazole rings is susceptible to oxidation:

-

Peracetic acid oxidizes the thioether to a sulfone (-SO₂-) group, enhancing electrophilicity for downstream reactions .

-

Hydrogen peroxide in acetic acid selectively oxidizes sulfur atoms without affecting other functional groups .

Oxidation outcomes:

| Oxidizing Agent | Product Functional Group | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Peracetic acid | Sulfone | 6 | 95 |

| H₂O₂ (30%) | Sulfoxide | 4 | 89 |

Hydrolysis Reactions

The amide bond and ester-like linkages hydrolyze under acidic or alkaline conditions:

-

Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond, generating 5-bromo-2-chlorobenzoic acid and a thiadiazole-amine fragment.

-

Alkaline hydrolysis (NaOH, ethanol/water) selectively breaks ester groups while preserving thiadiazole rings.

Alkylation and Arylation

The secondary amine on the thiadiazole ring undergoes alkylation:

-

Methyl iodide in DMF with K₂CO₃ introduces methyl groups, improving lipophilicity .

-

4-Fluorobenzyl bromide reacts via SN2 mechanism, forming aryl-alkyl derivatives .

Optimized alkylation conditions:

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 85 |

| Benzyl chloride | Et₃N | THF | 72 |

Condensation with Carbonyl Compounds

The primary amine participates in Schiff base formation:

-

Reacts with aryl aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux to form imine derivatives .

-

Condenses with α-ketoesters to yield hydrazone-linked hybrids with enhanced biological activity.

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

-

POCl₃-mediated cyclization generates imidazo[2,1-b]thiadiazole derivatives .

-

Thermal cyclization (180°C) produces triazolo-thiadiazine systems .

Metal Complexation

The thiadiazole sulfur and amide oxygen act as ligands for transition metals:

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.

Biology

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

Medicine

Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

Industry

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, altering their activity. The halogen atoms can enhance binding affinity through halogen bonding.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications in Thiadiazole Derivatives

a) 5-Bromo-2-Chloro-N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide ()

- Structural Differences : Replaces the fluorophenyl-thiadiazole-thioether moiety with a simpler 2-methylphenyl group.

- Impact : Reduced molecular complexity may lower synthetic difficulty but could diminish bioactivity due to the absence of the fluorophenyl group, which often enhances lipophilicity and target binding .

- Physical Properties: Molecular weight is lower (~450 g/mol vs.

b) N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()

- Structural Differences : Substitutes one thiadiazole with a thiazole ring and introduces a hydroxyl group.

- Impact : Thiazoles generally exhibit distinct electronic properties compared to thiadiazoles, which may alter reactivity or binding interactions. The hydroxyl group could enhance hydrogen bonding but reduce metabolic stability .

c) 5-Aryl-2-[(α-Bromopropionyl)Amino]-1,3,4-Oxadiazoles ()

- Structural Differences : Replaces thiadiazole with oxadiazole and incorporates an α-bromopropionyl group.

- These compounds showed antibacterial activity against Staphylococcus aureus (MIC: 0.24–125 µg/mL), suggesting the target compound might share similar potency if tested .

Halogenation Patterns and Bioactivity

a) 5-Bromo-N-(4-Methyl-1,3-Thiazol-2-yl)-2-Furamide ()

- Structural Differences : Contains a brominated furan ring instead of a benzamide-thiadiazole system.

- Impact : The furan ring may confer different pharmacokinetic profiles (e.g., faster metabolism). Bromine at position 5 could stabilize the molecule against oxidative degradation .

b) 4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole ()

- Structural Differences: Features a hydrazonoethyl group and methylthio-thiazole core.

- Impact : The hydrazone linker may enhance metal-chelating properties, useful in designing enzyme inhibitors. Reported synthesis yield (96%) and NMR data (δ 7.8–8.1 ppm for aromatic protons) provide benchmarks for comparing synthetic efficiency .

Amide and Thioether Linkages

a) N-(2-Bromo-4-Methylphenyl)-2-((5-((4-Chlorobenzyl)Thio)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide ()

- Structural Differences : Uses a thioether-acetamide bridge instead of the target compound’s thioether-oxoethylamine linker.

- Molecular weight (500.9 g/mol) is comparable, suggesting similar solubility challenges .

b) 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(5-Methylisoxazol-3-yl)Acetamide ()

- Structural Differences : Incorporates oxadiazole and isoxazole rings.

- Impact: The methoxyphenyl group could enhance π-π stacking interactions, while the isoxazole may improve metabolic stability.

Actividad Biológica

5-Bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex compound featuring the 1,3,4-thiadiazole scaffold, which has been associated with a variety of biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Synthesis

The compound's structure includes multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known to enhance pharmacological properties. The synthesis of this compound typically involves multi-step processes that may include halogenation and coupling reactions to form the desired benzamide derivatives.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- A series of thiadiazole derivatives demonstrated enhanced antibacterial activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .

- Specific derivatives with the benzamide structure have shown effective inhibition against various pathogenic microorganisms .

2. Anticancer Activity

Research indicates that thiadiazole derivatives possess anticancer properties through various mechanisms:

- In vitro studies have shown that certain thiadiazole compounds can decrease the viability of cancer cells from various origins including leukemia, lung cancer, and breast cancer .

- For example, 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was reported to significantly reduce the viability of colon cancer HT-29 and lung carcinoma A549 cells without affecting normal cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory effects:

- Compounds have been shown to inhibit inflammatory mediators in various models, suggesting potential use in treating inflammatory diseases .

Case Studies

The biological activities of 5-bromo-2-chloro-N-(5-((2-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to:

- Inhibition of Enzymatic Pathways : Many thiadiazole derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with DNA/RNA : Some compounds may intercalate with nucleic acids or inhibit topoisomerases involved in DNA replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.